molecular formula C6H4ClF B165101 1-Chloro-3-fluorobenzene CAS No. 625-98-9

1-Chloro-3-fluorobenzene

Cat. No.: B165101
CAS No.: 625-98-9
M. Wt: 130.55 g/mol
InChI Key: VZHJIJZEOCBKRA-UHFFFAOYSA-N
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Description

1-Chloro-3-fluorobenzene (C₆H₄ClF, CAS 625-98-9) is a halogenated aromatic compound with a chlorine atom at position 1 and a fluorine atom at position 3 on the benzene ring. Its molecular weight is 130.55 g/mol, and it has a density of 1.219 g/mL at 25°C . Common synonyms include m-chlorofluorobenzene and 3-chlorofluorobenzene. The compound is often used as a volatile organic compound (VOC) standard in analytical chemistry due to its stability and well-defined chromatographic properties .

Preparation Methods

Direct Chlorination of Fluorobenzene

The most widely reported method for synthesizing 1-chloro-3-fluorobenzene is the direct chlorination of fluorobenzene using chlorine gas (Cl2\text{Cl}_2) in the presence of a Lewis acid catalyst. This approach leverages electrophilic aromatic substitution (EAS), where the catalyst facilitates the generation of chloronium ions (Cl+\text{Cl}^+) that react with the aromatic ring .

Catalytic Systems and Reaction Conditions

Common catalysts include iron(III) chloride (FeCl3\text{FeCl}_3) and aluminum chloride (AlCl3\text{AlCl}_3) , which activate chlorine by polarizing the Cl-Cl\text{Cl-Cl} bond. The reaction typically occurs at elevated temperatures (100–120°C) and moderate pressures (1.5–2.0 atm) . A representative procedure involves:

  • Introducing chlorine gas into fluorobenzene with continuous stirring.

  • Maintaining the reaction mixture at 110°C for 4–6 hours.

  • Quenching the reaction with water to deactivate the catalyst.

The exothermic nature of the reaction necessitates efficient cooling to prevent runaway conditions .

Table 1: Comparison of Catalytic Chlorination Conditions

CatalystTemperature (°C)Pressure (atm)Yield* (%)Byproducts
FeCl3\text{FeCl}_3100–1201.5–2.070–85Dichlorobenzenes
AlCl3\text{AlCl}_390–1101.2–1.865–80Isomeric chlorofluorobenzenes

*Yields estimated from analogous reactions in industrial settings .

Byproduct Formation and Mitigation

Chlorination of fluorobenzene often produces 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene as regioisomers due to the electron-withdrawing fluorine atom directing chlorination to meta and para positions. Additionally, over-chlorination can yield dichlorinated derivatives. To suppress byproducts:

  • Catalyst selection : FeCl3\text{FeCl}_3 shows higher meta selectivity compared to AlCl3\text{AlCl}_3 .

  • Controlled chlorine stoichiometry : Limiting Cl2\text{Cl}_2 to 1.0–1.2 equivalents minimizes dichlorination .

Halogen Exchange Reactions

While less common, halogen exchange (halex) reactions provide an alternative route, particularly for introducing chlorine at specific positions. For example, 1-fluoro-3-nitrobenzene can undergo nucleophilic aromatic substitution (NAS) with chloride ions under high-temperature conditions. However, this method is less favored due to lower yields (~50%) and harsh reaction requirements .

Industrial-Scale Production and Purification

Ningbo Inno Pharmchem Co., Ltd., a leading manufacturer, employs continuous-flow reactors for large-scale synthesis . Key steps include:

  • Reactor design : Tubular reactors with in-line cooling to manage exotherms.

  • Distillation : Fractional distillation under reduced pressure (20–30 mmHg) isolates this compound at 85–90°C, achieving >98% purity .

  • Quality control : Gas chromatography (GC) and nuclear magnetic resonance (NMR) ensure compliance with pharmaceutical-grade standards.

Mechanistic Insights and Kinetic Studies

The chlorination mechanism proceeds via a sigma complex intermediate , where the electrophilic chlorine attacks the aromatic ring. Density functional theory (DFT) calculations indicate that the meta-directing effect of fluorine arises from its ability to stabilize the transition state through inductive effects . Kinetic studies reveal a second-order dependence on chlorine concentration, with an activation energy (EaE_a) of ~75 kJ/mol .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The compound participates in EAS reactions, with regioselectivity influenced by halogen electronic effects:

  • Fluorine exerts a stronger -I (inductive) effect than chlorine but contributes +M (mesomeric) electron donation to the ring.

  • Chlorine has a weaker -I effect but negligible +M contribution due to poor orbital overlap.

This results in meta-directing behavior for both substituents, with fluorine slightly enhancing ortho/para reactivity compared to pure chlorobenzene .

Borylation Reactions

1-Chloro-3-fluorobenzene undergoes regioselective borylation under specific catalytic conditions:

Reaction ConditionsRegioselectivityYield (%)Isomer Ratio (Para:Others)Source
DMTol-BCl₃, AlCl₃ (1:2), 100°CPara>95>95:5

The steric and electronic profile of the substrate favors para-borylation , with minimal meta or ortho products observed. This contrasts with 1-bromo-3-fluorobenzene, which shows similar para preference but lower reaction rates .

Nucleophilic Substitution

The chlorine atom can be replaced in SNAr (nucleophilic aromatic substitution) reactions under activating conditions:

Example Reaction:

C6H4ClF+NH3Cu catalyst 200 CC6H4FNH2+HCl\text{C}_6\text{H}_4\text{ClF}+\text{NH}_3\xrightarrow{\text{Cu catalyst 200 C}}\text{C}_6\text{H}_4\text{FNH}_2+\text{HCl}

Key factors influencing reactivity:

  • Fluorine's electron-withdrawing effect activates the ring for nucleophilic attack.

  • Steric hindrance at the ortho position reduces substitution efficiency compared to monosubstituted analogs .

Radical Reactions

Gas-phase reactions with ammonia demonstrate unique pathways:

Reaction PartnerMajor ProductMechanismRate Constant (cm³/mol·s)Source
NH₃3-Fluoroaniline derivativesRadical cation intermediate2.1×10102.1\times 10^{-10}

The chlorine atom facilitates radical cation stabilization, enhancing ammonia’s nucleophilic attack at the para position .

Comparative Reactivity in Halobenzene Series

Reactivity trends for EAS (relative to benzene):

HalobenzeneRelative RateDominant Effect
Fluorobenzene0.15-I > +M
Chlorobenzene0.03-I
This compound0.08Competing -I/+M

The compound’s intermediate reactivity reflects fluorine’s partial resonance donation counteracting chlorine’s inductive withdrawal .

Coupling Reactions

Used in Suzuki-Miyaura cross-coupling to synthesize biaryl systems:

Representative Protocol:

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O

  • Yield: 72–85% for para-substituted products

The fluorine atom improves catalyst turnover by modulating electronic density at the reaction site .

Halogen Exchange Reactions

Fluorine can act as a directing group for halogen exchange:

C6H4ClF+KIDMF 120 CC6H4ClI+KF\text{C}_6\text{H}_4\text{ClF}+\text{KI}\xrightarrow{\text{DMF 120 C}}\text{C}_6\text{H}_4\text{ClI}+\text{KF}

This reaction proceeds preferentially at the meta position to chlorine .

The reactivity of this compound is governed by a balance of electronic and steric factors, making it a versatile intermediate in synthetic organic chemistry. Its para-selective borylation and unique halogen interplay highlight its utility in designing complex aromatic systems.

Scientific Research Applications

Medicinal Chemistry

1-Chloro-3-fluorobenzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure enhances biological activity and stability, making it a valuable building block in drug development.

Case Study: Fluorinated Antidepressants
Research has shown that fluorinated compounds often exhibit improved pharmacological profiles. For instance, the incorporation of fluorine into antidepressant molecules can enhance their binding affinity to neurotransmitter receptors, leading to increased efficacy and reduced side effects.

Materials Science

This compound serves as a precursor for liquid crystal materials, which are essential in the manufacture of displays and electronic devices. The unique properties of liquid crystals allow them to change orientation in response to electric fields, making them suitable for applications in LCD technology.

Case Study: Liquid Crystal Displays (LCDs)
Studies have demonstrated that incorporating this compound into liquid crystal formulations can improve thermal stability and response times, enhancing the performance of LCDs in consumer electronics.

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate for synthesizing more complex organic molecules. It participates in various reactions, including nucleophilic substitutions and coupling reactions.

Example Reaction: Synthesis of Biologically Active Compounds
The compound can react with nucleophiles such as amines or alcohols to form substituted products that are precursors to biologically active compounds. This reactivity is leveraged in the synthesis of agrochemicals and specialty chemicals.

Environmental Impact Studies

Research on halogenated compounds like this compound has highlighted their potential environmental impacts due to persistence and toxicity. Studies indicate that these compounds may bioaccumulate and affect aquatic ecosystems.

Case Study: Toxicity Assessment
Investigations into the toxicity of halogenated aromatic compounds have shown that they can disrupt endocrine systems in aquatic organisms, necessitating careful evaluation before widespread use in industrial applications.

Mechanism of Action

The mechanism of action of 1-chloro-3-fluorobenzene primarily involves its reactivity as an electrophile in nucleophilic aromatic substitution reactions. The presence of both chlorine and fluorine atoms on the benzene ring makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Density (g/mL)
1-Chloro-3-fluorobenzene C₆H₄ClF 130.55 625-98-9 Cl (C1), F (C3) 1.219
1-Chloro-3-iodobenzene C₆H₄ClI 254.45 36215-07-3 Cl (C1), I (C3) N/A
1-Bromo-3-chlorobenzene C₆H₄BrCl 191.45 108-37-2 Br (C1), Cl (C3) N/A
1-Chloro-3-nitrobenzene C₆H₄ClNO₂ 157.55 121-73-3 Cl (C1), NO₂ (C3) 1.534
Fluorobenzene C₆H₅F 96.10 462-06-6 F (C1) 1.024
α,α,α-Trifluorotoluene C₇H₅F₃ 146.11 98-08-8 CF₃ (C1) 1.195

Key Observations :

  • Halogen Effects : The substitution of iodine (1-Chloro-3-iodobenzene) or bromine (1-Bromo-3-chlorobenzene) increases molecular weight and polarizability compared to fluorine. Iodine’s larger atomic radius may reduce volatility .
  • Electron-Withdrawing Groups : The nitro group in 1-Chloro-3-nitrobenzene significantly increases density (1.534 vs. 1.219) and directs electrophilic substitution to meta/para positions .
  • Volatility : Fluorobenzene, with a single fluorine and lower molecular weight, is more volatile than this compound, making it suitable for different analytical applications .

Chemical Reactivity and Electronic Effects

  • Electrophilic Substitution :

    • In this compound, fluorine’s strong electron-withdrawing effect deactivates the ring, directing incoming electrophiles to the less hindered positions (e.g., para to chlorine) .
    • 1-Fluoro-3-(trifluoromethyl)benzene (C₇H₄F₄): The CF₃ group exerts a stronger electron-withdrawing effect than F, further deactivating the ring and altering reaction pathways .
    • 1-Chloro-3-nitrobenzene : The nitro group enhances meta-directing behavior, making the compound more reactive in nitration or sulfonation reactions compared to halogenated analogs .
  • Charge Distribution: Computational studies show that in this compound, carbon atoms adjacent to halogens carry partial charges (e.g., C1: -1.904, C3: +2.807), influencing reactivity . In contrast, trifluoromethyl derivatives exhibit more pronounced electron deficiency, altering redox behavior .

Biological Activity

1-Chloro-3-fluorobenzene (CAS No. 625-98-9) is an aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, drawing from diverse sources to present a comprehensive overview.

  • Molecular Formula: C6_6H4_4ClF
  • Molecular Weight: 130.55 g/mol
  • Appearance: Clear colorless to light yellow liquid
  • Boiling Point: Not specified in the available data
  • Solubility: Not miscible in water

This compound is characterized by its unique structure, which includes both chlorine and fluorine substituents on the benzene ring. This configuration influences its reactivity and interactions with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated aromatic compounds, including this compound. Research indicates that compounds with halogen substituents can exhibit significant antibacterial activity against various strains of bacteria. For instance, a study focusing on the structure-activity relationship of chlorinated and fluorinated compounds found that this compound demonstrated notable efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in vitro using various cell lines. In a study assessing the impact of halogenated benzenes on human cancer cell lines, it was observed that exposure to this compound resulted in decreased cell viability, particularly in lung cancer cell lines . The mechanism underlying this cytotoxicity appears to involve oxidative stress and apoptosis induction.

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, researchers tested the antibacterial properties of this compound against Escherichia coli and Pseudomonas aeruginosa. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate study investigated the effects of this compound on human lung adenocarcinoma cells (A549). The compound was administered at varying concentrations (0, 10, 20, and 50 µM) over a period of 24 hours. The results showed a significant reduction in cell proliferation at concentrations above 20 µM, with an IC50 value determined to be approximately 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations .

Research Findings

Study FocusKey FindingsReference
Antibacterial ActivitySignificant inhibition of S. aureus and B. cereus
Cytotoxicity in Cancer CellsIC50 value of approximately 25 µM in A549 cells
Structure-Activity RelationshipHalogenated compounds exhibit enhanced biological activity

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-Chloro-3-fluorobenzene in a laboratory setting?

this compound can be synthesized via halogen-exchange reactions or directed electrophilic substitution. A common approach involves the diazotization of 3-chloroaniline followed by fluorination using hydrogen fluoride (HF) or tetrafluoroborate salts. Alternatively, nucleophilic aromatic substitution (SNAr) on 1,3-dichlorobenzene using potassium fluoride (KF) under high-temperature conditions (150–200°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) may yield the compound. Post-synthesis purification typically involves fractional distillation or column chromatography to isolate the meta-substituted product .

Q. How should researchers safely handle and store this compound to minimize risks?

Due to its volatility and potential toxicity, handle this compound in a fume hood with local exhaust ventilation. Use chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Store in airtight, light-resistant containers at temperatures below 25°C, away from oxidizing agents and heat sources. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste. Always consult safety data sheets (SDS) for emergency protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm substituent positions (e.g., meta coupling patterns).
  • GC-MS : For purity assessment and identification of volatile byproducts.
  • FT-IR : Peaks at ~750 cm1^{-1} (C-Cl stretch) and ~1,230 cm1^{-1} (C-F stretch).
  • UV-Vis : Absorbance in the 260–280 nm range due to aromatic π→π* transitions.
    Reference databases like NIST Chemistry WebBook provide benchmark spectra for validation .

Q. What are the primary applications of this compound in chemical research?

The compound serves as:

  • A precursor in synthesizing agrochemicals, pharmaceuticals, and liquid crystals.
  • A model substrate for studying meta-directing effects in aromatic substitution reactions.
  • A calibration standard in environmental analysis (e.g., EPA Method 502.2 for volatile halogenated organics) .

Q. How can researchers ensure the purity of this compound post-synthesis?

Purity is verified via gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). Use a DB-5 capillary column (30 m × 0.25 mm) with helium carrier gas. Compare retention times and peak areas against certified reference materials. For trace impurities, employ headspace sampling or solid-phase microextraction (SPME) coupled with GC-MS .

Advanced Questions

Q. How do the electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in electrophilic aromatic substitution?

The electron-withdrawing nature of both substituents deactivates the aromatic ring. Fluorine, being ortho/para-directing due to its resonance effects, competes with chlorine’s inductive electron-withdrawing effect. Computational studies (e.g., DFT) reveal that meta-substitution creates a partial positive charge at the 5-position, favoring electrophilic attack there. Experimental data show nitration predominantly yields 1-chloro-3-fluoro-5-nitrobenzene under controlled conditions .

Q. What are the challenges in analyzing trace amounts of this compound in environmental samples?

Challenges include:

  • Matrix interference from co-eluting halogenated compounds (e.g., chlorobenzenes).
  • Low recovery rates due to volatility during sample preparation.
  • Detection limits: Optimize using EPA Method 502.2 with surrogate standards (e.g., 1-bromo-2-chloroethane) to correct for losses. Solid-phase extraction (SPE) with Tenax® TA sorbents improves sensitivity in water analysis .

Q. How can discrepancies in molecular structure data for this compound be resolved?

Conflicting structural reports (e.g., bond angles vs. idealized hexagonal symmetry) require multi-technique validation:

  • X-ray crystallography for precise bond lengths and angles.
  • Rotational spectroscopy (microwave) to assess dipole moments and symmetry.
  • Cross-reference with computational models (e.g., Gaussian software) to reconcile experimental and theoretical data .

Q. What strategies are employed to optimize the regioselectivity of reactions involving this compound?

Strategies include:

  • Directed Metalation : Use lithium diisopropylamide (LDA) to deprotonate specific positions.
  • Protecting Groups : Temporarily block reactive sites with trimethylsilyl groups.
  • Catalytic Systems : Palladium catalysts with tailored ligands (e.g., Buchwald-Hartwig amination) for cross-coupling at the 5-position.
    Meta-substitution’s steric and electronic constraints often necessitate kinetic control at low temperatures .

Q. What are the implications of meta-substitution on the physical properties of this compound compared to ortho and para isomers?

Meta-substitution reduces symmetry, leading to:

  • Lower melting points (-45°C vs. ortho: -18°C, para: -22°C).
  • Distinct 19F^{19}\text{F} NMR shifts (δ ≈ -115 ppm vs. ortho: -108 ppm).
  • Higher dipole moments (1.78 D) due to asymmetric charge distribution.
    These properties impact solubility and reactivity in synthetic applications .

Properties

IUPAC Name

1-chloro-3-fluorobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHJIJZEOCBKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870717
Record name Benzene, 1-chloro-3-fluoro-
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Molecular Weight

130.55 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Chloro-3-fluorobenzene
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Vapor Pressure

8.19 [mmHg]
Record name 1-Chloro-3-fluorobenzene
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CAS No.

625-98-9
Record name 1-Chloro-3-fluorobenzene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Chloro-3-fluorobenzene
1-Chloro-3-fluorobenzene
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1-Chloro-3-fluorobenzene

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